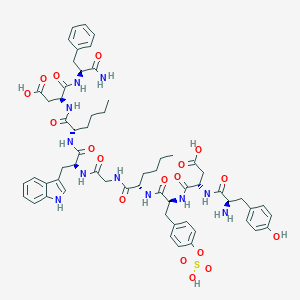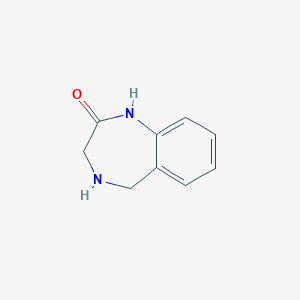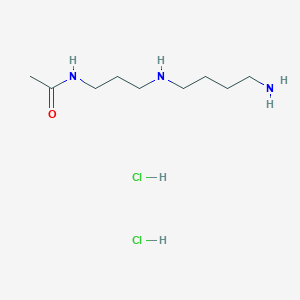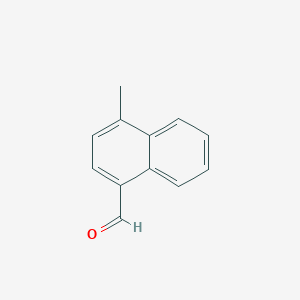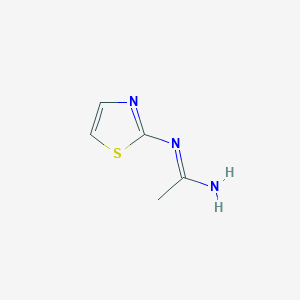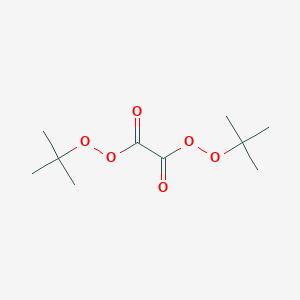
Tetrakis(2-mercaptoethyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-mercaptoethyl)ethylenediamine (TMEA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a chelating agent that has been used in various applications, including catalysis, electrochemistry, and medicine.
作用機序
Tetrakis(2-mercaptoethyl)ethylenediamine acts as a chelating agent, forming coordination complexes with metal ions. It has a high affinity for soft metal ions, such as copper, mercury, and silver. Tetrakis(2-mercaptoethyl)ethylenediamine can also form stable complexes with hard metal ions, such as iron and zinc. The coordination complexes formed by Tetrakis(2-mercaptoethyl)ethylenediamine have unique properties that make them useful in various applications.
生化学的および生理学的効果
Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Tetrakis(2-mercaptoethyl)ethylenediamine has been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
One of the main advantages of using Tetrakis(2-mercaptoethyl)ethylenediamine in lab experiments is its high affinity for metal ions. This property makes it useful in various applications, including catalysis and electrochemistry. Tetrakis(2-mercaptoethyl)ethylenediamine is also relatively easy to synthesize, and the synthesis method is well-established. However, one limitation of using Tetrakis(2-mercaptoethyl)ethylenediamine is its potential toxicity. Tetrakis(2-mercaptoethyl)ethylenediamine can form complexes with toxic metal ions, such as mercury, which can be harmful to humans and the environment.
将来の方向性
There are several potential future directions for research on Tetrakis(2-mercaptoethyl)ethylenediamine. One area of interest is the use of Tetrakis(2-mercaptoethyl)ethylenediamine in the synthesis of metal nanoparticles for drug delivery applications. Tetrakis(2-mercaptoethyl)ethylenediamine could also be used as a ligand in the synthesis of MOFs for gas storage and separation. Additionally, further research could be done on the potential use of Tetrakis(2-mercaptoethyl)ethylenediamine in cancer therapy and its antibacterial and antifungal properties. Finally, research could be done on the environmental impact of Tetrakis(2-mercaptoethyl)ethylenediamine and its potential toxicity.
In conclusion, Tetrakis(2-mercaptoethyl)ethylenediamine is a versatile chelating agent that has many potential applications in various fields. Its unique properties make it useful in catalysis, electrochemistry, and medicine. Further research on Tetrakis(2-mercaptoethyl)ethylenediamine could lead to new discoveries and innovations in these fields.
合成法
Tetrakis(2-mercaptoethyl)ethylenediamine can be synthesized through a two-step process. The first step involves the reaction of ethylenediamine with sodium hydride to form the sodium salt of ethylenediamine. In the second step, the sodium salt of ethylenediamine is reacted with 2-chloroethanethiol to form Tetrakis(2-mercaptoethyl)ethylenediamine. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
Tetrakis(2-mercaptoethyl)ethylenediamine has been used in various scientific research applications. It has been used as a chelating agent in the synthesis of metal nanoparticles, which have potential applications in catalysis, sensing, and drug delivery. Tetrakis(2-mercaptoethyl)ethylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been used in electrochemical studies as a redox-active ligand.
特性
CAS番号 |
133531-87-0 |
|---|---|
製品名 |
Tetrakis(2-mercaptoethyl)ethylenediamine |
分子式 |
C10H24N2S4 |
分子量 |
300.6 g/mol |
IUPAC名 |
2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |
InChIキー |
WXCADXMBJDSKDR-UHFFFAOYSA-N |
SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
正規SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
その他のCAS番号 |
133531-87-0 |
同義語 |
N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



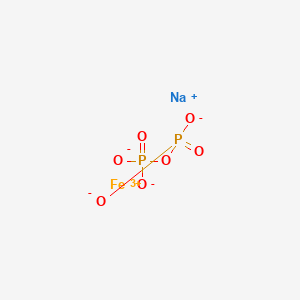
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)

